7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-
Overview
Description
7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]- is an organic compound that features a benzoxazole ring substituted with a methanol group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]- typically involves the condensation of 2-aminophenol with 4-(trifluoromethyl)benzaldehyde under acidic conditions to form the benzoxazole ring. The methanol group can be introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzoxazolecarboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Trifluoromethylbenzimidazole
- 2-Trifluoromethylbenzothiazole
- 2-Trifluoromethylbenzoxazole
Uniqueness
7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]- is unique due to the presence of both a benzoxazole ring and a trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.
Biological Activity
7-Benzoxazolemethanol, 2-[4-(trifluoromethyl)phenyl]- is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. The trifluoromethyl group is known to enhance the biological properties of organic compounds, making this compound a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of 7-Benzoxazolemethanol, 2-[4-(trifluoromethyl)phenyl]- is C14H10F3N2O, with a molecular weight of approximately 284.24 g/mol. The presence of the benzoxazole moiety is essential for its biological activity, contributing to its interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds containing the trifluoromethyl group, including derivatives similar to 7-Benzoxazolemethanol. The following table summarizes the minimum inhibitory concentrations (MICs) against various bacterial strains:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
7-Benzoxazolemethanol | Staphylococcus aureus | 4-8 |
Escherichia coli | 16-32 | |
Enterococcus faecalis | 8-16 | |
Methicillin-resistant S. aureus (MRSA) | 2-4 |
The compound exhibited potent activity against Gram-positive bacteria, particularly MRSA, with low MIC values indicating strong bactericidal effects. In time-kill assays, it demonstrated a rapid reduction in bacterial counts, suggesting a robust antimicrobial mechanism.
Anticancer Activity
The anticancer potential of 7-Benzoxazolemethanol has been explored in various cancer cell lines. Notably, studies have shown that compounds with similar structures can inhibit cell proliferation in breast cancer and leukemia models. The following table presents IC50 values for different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
K562 (chronic myeloid leukemia) | 5-10 |
MCF-7 (breast carcinoma) | 3-6 |
A549 (lung carcinoma) | 10-15 |
These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is critical for therapeutic development.
The biological activity of 7-Benzoxazolemethanol may be attributed to its ability to interact with specific molecular targets involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The trifluoromethyl group enhances lipophilicity and electronic properties, facilitating better membrane permeability and target engagement.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzoxazole derivatives showed that those with trifluoromethyl substitutions had significantly enhanced antibacterial activity against MRSA compared to their non-fluorinated counterparts. These findings suggest that the trifluoromethyl group plays a crucial role in improving the pharmacological profile of such compounds .
- Cancer Cell Line Studies : In vitro studies using K562 and MCF-7 cells demonstrated that treatment with benzoxazole derivatives led to apoptosis and cell cycle arrest at G1 phase, indicating a potential mechanism for their anticancer effects .
Properties
IUPAC Name |
[2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazol-7-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)11-6-4-9(5-7-11)14-19-12-3-1-2-10(8-20)13(12)21-14/h1-7,20H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLDIOHKGNXFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.